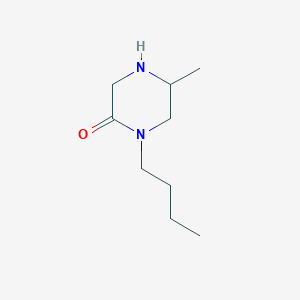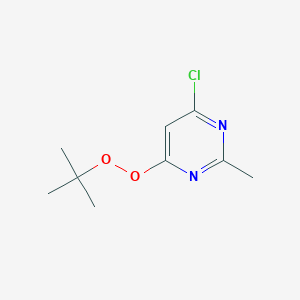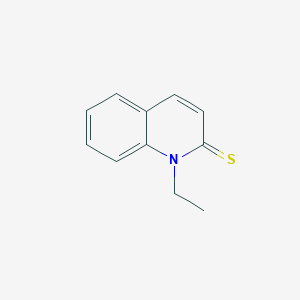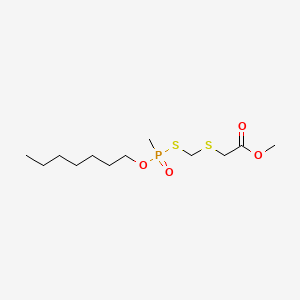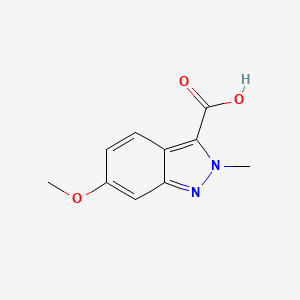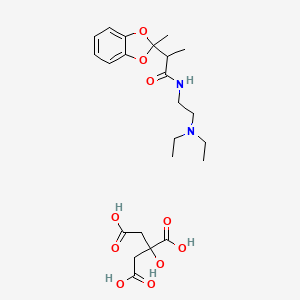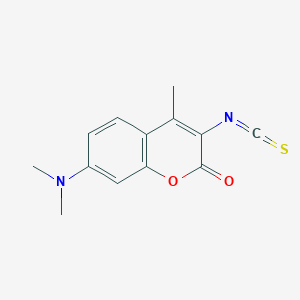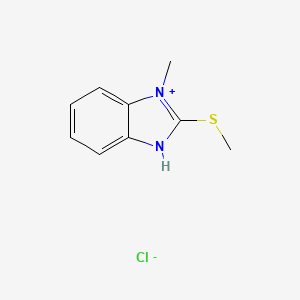
1-Methyl-2-methylthiobenzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-methylthiobenzimidazole hydrochloride is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Industrial production methods often utilize carbondisulphide in an alkaline alcoholic solution or reaction with aromatic aldehydes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-2-methylthiobenzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like acetonitrile or ethanol, and catalysts such as nickel or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-methylthiobenzimidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in the development of new drugs.
Medicine: Its anticancer and antiviral properties are being explored for potential therapeutic applications.
Industry: It serves as a corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-methylthiobenzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the replication of viruses by targeting viral enzymes . The exact molecular targets and pathways vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
1-Methyl-2-methylthiobenzimidazole hydrochloride can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Widely used as an anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74022-45-0 |
|---|---|
Fórmula molecular |
C9H11ClN2S |
Peso molecular |
214.72 g/mol |
Nombre IUPAC |
3-methyl-2-methylsulfanyl-1H-benzimidazol-3-ium;chloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-11-8-6-4-3-5-7(8)10-9(11)12-2;/h3-6H,1-2H3;1H |
Clave InChI |
BDWNVWAPGIZDKX-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(NC2=CC=CC=C21)SC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


